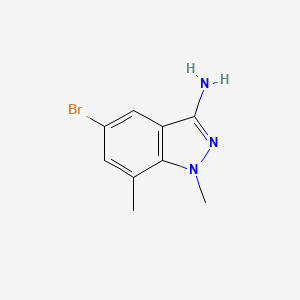

5-Bromo-1,7-dimethyl-1H-indazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1,7-dimethylindazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN3/c1-5-3-6(10)4-7-8(5)13(2)12-9(7)11/h3-4H,1-2H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKSJBVLMXDSHOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N(N=C2N)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701270908 | |

| Record name | 1H-Indazol-3-amine, 5-bromo-1,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701270908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820704-52-6 | |

| Record name | 1H-Indazol-3-amine, 5-bromo-1,7-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820704-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazol-3-amine, 5-bromo-1,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701270908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 1,7 Dimethyl 1h Indazol 3 Amine and Its Analogs

Strategies for Indazole Core Construction with Bromo and Methylation Precursors

The compound 5-Bromo-1H-indazol-3-amine is a critical building block for the synthesis of more complex derivatives, including the target molecule. nih.gov This intermediate contains the essential 3-amino and 5-bromo functionalities, providing a versatile platform for further modification. Its synthesis is typically achieved through a cyclization reaction involving a halogenated benzonitrile (B105546).

A highly efficient and direct method for synthesizing 5-Bromo-1H-indazol-3-amine involves the condensation of a halogenated benzonitrile with hydrazine (B178648). nih.govchemicalbook.comnih.gov The most common precursor for this reaction is 5-bromo-2-fluorobenzonitrile (B68940). nih.govchemicalbook.com In this process, the fluorine atom, being a good leaving group, is displaced by hydrazine in a nucleophilic aromatic substitution (SNAr) reaction, which is followed by an intramolecular cyclization to form the indazole ring.

The reaction is typically carried out by heating 5-bromo-2-fluorobenzonitrile with an excess of hydrazine hydrate (B1144303). nih.govchemicalbook.com One reported procedure involves heating the mixture to 100°C for a short period, followed by the removal of excess hydrazine under reduced pressure to yield the product in near-quantitative amounts. chemicalbook.com This method is advantageous due to its high yield, operational simplicity, and the ready availability of the starting materials. nih.gov

Table 1: Synthesis of 5-Bromo-1H-indazol-3-amine

| Precursor | Reagents | Conditions | Yield | Reference |

| 5-Bromo-2-fluorobenzonitrile | Hydrazine | 100°C, 5 minutes | 99.5% | chemicalbook.com |

| 5-Bromo-2-fluorobenzonitrile | Hydrazine hydrate (80%) | Reflux, 20 minutes | 88% | nih.gov |

Following the synthesis of a suitably substituted indazole core, such as a hypothetical 5-bromo-7-methyl-1H-indazol-3-amine, the final step towards the target molecule is the selective methylation at the N-1 position. The direct alkylation of 1H-indazoles is a significant challenge in organic synthesis because the indazole anion is mesomeric, presenting two potential sites for alkylation: the N-1 and N-2 positions. nih.govnih.gov This often results in the formation of a mixture of N-1 and N-2 regioisomers, complicating purification and reducing the yield of the desired product. nih.govnih.gov

Achieving control over the N-1 and N-2 regioisomeric distribution is paramount for the efficient synthesis of N-substituted indazoles. Generally, direct alkylation of 1H-indazoles under basic conditions leads to a mixture of both N-1 and N-2 alkylated products, with the ratio being highly dependent on the reaction conditions and the electronic properties of the indazole substrate. nih.govbeilstein-journals.org For instance, the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate with methyl iodide and potassium carbonate in DMF was reported to yield N-1 and N-2 substituted products in a nearly equal ratio (44% and 40%, respectively). nih.govbeilstein-journals.org The choice of base, solvent, and alkylating agent can all influence the regiochemical outcome. d-nb.info

The regioselectivity of indazole N-alkylation is heavily influenced by both steric and electronic factors of the substituents on the indazole ring. nih.govd-nb.info

Electronic Effects: The electronic nature of substituents on the benzene (B151609) ring portion of the indazole can significantly direct the site of alkylation. Electron-withdrawing groups, particularly at the C-7 position (adjacent to N-1), have been shown to confer excellent N-2 regioselectivity. For example, indazoles substituted with a nitro (NO₂) or methyl ester (CO₂Me) group at the C-7 position yield ≥96% of the N-2 alkylated product. nih.govd-nb.inforesearchgate.netresearchgate.net This is attributed to the decreased nucleophilicity of the N-1 atom due to the inductive effect of the neighboring substituent.

Steric Effects: Steric hindrance plays a crucial role, especially from substituents near the nitrogen atoms. Bulky substituents at the C-7 position can sterically hinder the approach of the alkylating agent to the N-1 position, thereby favoring N-2 alkylation. rsc.org Conversely, large substituents at the C-3 position can disfavor N-2 alkylation, leading to a preference for the N-1 isomer. nih.govd-nb.info For example, indazoles with 3-tert-butyl or 3-carboxamide groups show greater than 99% N-1 regioselectivity under certain conditions. nih.govd-nb.inforesearchgate.net

Given the challenge of controlling regioselectivity, significant research has focused on developing optimized protocols that favor the formation of the thermodynamically more stable N-1 alkylated indazole. nih.govd-nb.info

One of the most effective systems for promoting N-1 selective alkylation is the use of sodium hydride (NaH) as a base in an aprotic polar solvent like tetrahydrofuran (B95107) (THF). nih.govd-nb.inforesearchgate.net This combination has been shown to provide high N-1 selectivity for a wide range of indazole substrates, particularly those with electron-deficient characteristics or specific substituents at the C-3 position. nih.govbeilstein-journals.org The selectivity in this system is sometimes attributed to the coordination of the sodium cation between the N-2 atom and an electron-rich group at the C-3 position, which sterically blocks the N-2 position and directs the alkylating agent to N-1. nih.govbeilstein-journals.orgresearchgate.net

More recently, a methodology involving a reductive amination between the indazole and an aldehyde, followed by reduction, has been developed. nih.govrsc.org This thermodynamically controlled process has demonstrated high selectivity for N-1 alkylation across a broad scope of indazoles, with no N-2 alkylated products detected upon reaction completion. nih.govrsc.org This method is practical, scalable, and robust to the electronic properties of the indazole. rsc.org

Table 2: Selected Conditions for Regioselective N-Alkylation of Indazoles

| Indazole Substrate | Reagents & Conditions | N-1:N-2 Ratio | Outcome | Reference |

| C-3 substituted indazoles (e.g., 3-tert-butyl) | Alkyl bromide, NaH, THF | >99:1 | High N-1 selectivity | nih.govd-nb.info |

| C-7 substituted indazoles (e.g., 7-NO₂) | Alkyl bromide, NaH, THF | 4:96 | High N-2 selectivity | nih.govresearchgate.net |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Methyl iodide, K₂CO₃, DMF | 44:40 (yields) | Mixture of isomers | nih.gov |

| Various indazoles | Aldehyde, H₂, Pd/C | N-2 not detected | High N-1 selectivity | nih.gov |

Introduction of Methyl Group at C-7 Position

The construction of the 7-methyl-1H-indazole core is a critical phase in the synthesis of the target compound. A common strategy involves starting with a precursor that already contains the required methyl group at the desired position on the benzene ring, thereby directing the subsequent cyclization.

A plausible synthetic route begins with a substituted toluene (B28343) derivative, such as 2,6-dimethylaniline. The synthesis proceeds through several key transformations:

Halogenation: Introduction of a bromine atom onto the aromatic ring of the starting material. The directing effects of the existing substituents are crucial for achieving the correct regiochemistry, leading to a 4-bromo-2,6-dimethylaniline (B44771) intermediate.

Conversion to a Benzonitrile Precursor: The aniline (B41778) group is typically converted into a nitrile, often via a Sandmeyer reaction. This creates a 2-halobenzonitrile derivative, such as 5-bromo-2-fluoro-3-methylbenzonitrile, which is primed for cyclization.

Indazole Ring Formation: The pivotal step is the reaction of the 2-halobenzonitrile intermediate with hydrazine. This reaction proceeds via nucleophilic aromatic substitution of the fluorine or chlorine atom, followed by an intramolecular cyclization to form the 3-aminoindazole ring system. This method is a well-established route for producing 3-aminoindazoles from corresponding 2-fluorobenzonitriles. chemicalbook.comnih.gov

N-Methylation: The final step is the alkylation of the resulting 5-bromo-7-methyl-1H-indazol-3-amine with a methylating agent. This reaction can yield a mixture of N-1 and N-2 methylated isomers. rsc.org Achieving high regioselectivity for the desired N-1 position often requires careful selection of reaction conditions. Studies on substituted indazoles have shown that using bases like sodium hydride (NaH) in solvents such as tetrahydrofuran (THF) can favor N-1 alkylation. nih.gov The electronic nature of substituents on the indazole ring also significantly influences the N-1/N-2 ratio. nih.gov

Functionalization and Derivatization at the C-5 Position

The bromine atom at the C-5 position serves as a versatile functional handle, enabling a wide range of modifications to the indazole scaffold, primarily through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) at the Bromo Site

The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds by coupling the C-5 bromoindazole with various organoboronic acids or esters. nih.govresearchgate.net This reaction significantly enhances the structural diversity of the indazole core. The general catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst.

The success of the Suzuki-Miyaura coupling is highly dependent on the specific reaction conditions, including the choice of catalyst, base, and solvent. Research on 5-bromoindazoles has identified several effective systems. nih.govnih.gov Dichloromethane complexes of [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) (Pd(dppf)Cl₂) are frequently employed as catalysts, demonstrating high efficiency. nih.govresearchgate.net A variety of bases can be used, with cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) being common choices. nih.govnih.gov The reactions are typically performed in solvent mixtures such as 1,4-dioxane/water or dimethoxyethane. nih.govnih.gov In some protocols, microwave irradiation has been utilized to accelerate the reaction and improve yields. researchgate.net

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | High | nih.gov |

| PdCl₂(dppf)₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 75-80 | nih.gov |

| Pd(OAc)₂ / RuPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 140 (MW) | Good-Excellent | researchgate.net |

This table summarizes typical conditions for Suzuki-Miyaura cross-coupling reactions performed on 5-bromoindazole substrates.

Exploration of Diverse Substituents to Modulate Biological Activity

The functionalization of the C-5 position is a cornerstone of medicinal chemistry efforts involving the indazole scaffold. Indazole derivatives are recognized as privileged structures in drug discovery, appearing in numerous compounds with a wide array of pharmacological activities, including anti-tumor and anti-inflammatory properties. mdpi.comresearchgate.net The 1H-indazole-3-amine framework, in particular, is known to be an effective hinge-binding fragment in kinase inhibitors. mdpi.com

By employing the Suzuki-Miyaura coupling and other cross-coupling reactions at the C-5 position, chemists can introduce a vast library of aryl, heteroaryl, and alkyl substituents. This systematic modification allows for the thorough exploration of structure-activity relationships (SAR). The resulting analogs are often screened in biological assays to identify compounds with enhanced potency, selectivity, or improved pharmacokinetic properties. For instance, series of C-5 substituted indazole derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, leading to the identification of promising lead compounds. nih.govresearchgate.net

Analytical Characterization Techniques for Structural Elucidation and Purity Assessment

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of 5-Bromo-1,7-dimethyl-1H-indazol-3-amine and its intermediates. A combination of spectroscopic and chromatographic methods is employed for this purpose.

Spectroscopic Analysis (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of indazole derivatives.

¹H NMR provides detailed information about the electronic environment and connectivity of protons. For this compound, the spectrum would be expected to show distinct singlets for the N-1 methyl and C-7 methyl protons, characteristic signals for the aromatic protons on the indazole ring, and a broad signal for the C-3 amine protons. The precise chemical shifts and coupling constants of the aromatic protons are diagnostic of the substitution pattern. chemicalbook.comnih.gov

¹³C NMR is used to identify all unique carbon atoms in the molecule. It is particularly valuable for confirming the regiochemistry of substitution, as the chemical shifts of the carbon atoms in the indazole ring are sensitive to the position of substituents. The chemical shift of the C3 carbon is notably different between N-1 and N-2 isomers, serving as a key diagnostic marker. nih.gov

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and its fragments. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition of the synthesized molecule. mdpi.com For 5-bromo-1H-indazol-3-amine, the mass spectrum shows a characteristic molecular ion peak (M+1) at m/z 213, corresponding to its molecular weight. chemicalbook.com

Chromatographic Methods for Purification and Purity Evaluation

Chromatographic techniques are indispensable for both the purification of the synthesized compounds and the assessment of their final purity.

Column Chromatography: This is the standard method for the purification of indazole derivatives on a laboratory scale. Silica gel is typically used as the stationary phase, with a mobile phase consisting of a mixture of nonpolar and polar solvents, such as hexane/ethyl acetate (B1210297) or petroleum ether/ethyl acetate. nih.govjocpr.com The polarity of the solvent system is optimized to achieve effective separation of the desired product from starting materials, reagents, and byproducts.

Recrystallization: For obtaining highly pure material, particularly on a larger scale, recrystallization is an effective technique. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method used to determine the purity of the final compound with high accuracy. sielc.com Reverse-phase HPLC, using columns like C18, is commonly employed with a mobile phase typically consisting of acetonitrile (B52724) and water, often with an acid modifier like formic acid for mass spectrometry compatibility. sielc.com For chiral compounds, specialized chiral HPLC or Supercritical Fluid Chromatography (SFC) methods are used to determine the enantiomeric excess. amazonaws.com

Investigation of Biological Activities of 5 Bromo 1,7 Dimethyl 1h Indazol 3 Amine Derivatives

In Vitro Biological Activity Screening

Enzyme and Receptor Inhibition Profiling

Identification of Specific Molecular Targets and Pathways:No data available.

Therefore, this article cannot be generated as per the provided instructions due to a lack of specific scientific information on the subject compound.

Antimicrobial Efficacy Assessment (Antibacterial, Antifungal)

Indazole derivatives have been widely investigated for their potential as antimicrobial agents, showing activity against various bacterial and fungal strains. nih.govnih.govorientjchem.org Studies have revealed that specific substitutions on the indazole ring are crucial for potent antimicrobial effects. orientjchem.org

Antibacterial Activity: Research into various indazole derivatives has demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.net For instance, a series of novel 1,2,3-triazole derivatives linked to a 6-bromo-1H-indazole core were synthesized and evaluated for their antibacterial properties. researchgate.net Similarly, other studies have shown that certain N-methyl-3-aryl indazoles exhibit excellent inhibitory activity against bacterial strains such as Xanthomonas campestris, Escherichia coli, Bacillus cereus, and Bacillus megaterium. nih.govorientjchem.org In one study, substituted acetamido-thiazole-indazole derivatives were tested against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, with several compounds in the series showing promising antibacterial activity. rroij.com Another investigation found that certain 2H-indazole derivatives displayed modest activity against clinical isolates, particularly strains of Enterococcus faecalis, Staphylococcus aureus, and Staphylococcus epidermidis. mdpi.com

Antifungal Activity: The antifungal potential of the indazole scaffold has also been a subject of study. nih.govnih.gov A series of N-methyl-3-aryl indazoles were tested against the fungal strain Candida albicans, with several compounds showing inhibitory activity. orientjchem.org In another study, 2,3-diphenyl-2H-indazole derivatives demonstrated in vitro growth inhibition against Candida albicans and Candida glabrata. mdpi.com The data from various studies underscore the potential of bromo-indazole derivatives as a foundation for developing new antifungal agents. researchgate.net

| Derivative Class | Tested Organisms | Observed Activity | Reference |

|---|---|---|---|

| N-methyl-3-aryl indazoles | Xanthomonas campestris, Bacillus megaterium, Candida albicans | Excellent to moderate inhibitory activity. | orientjchem.org |

| 2H-Indazole derivatives | Enterococcus faecalis, Staphylococcus aureus, Staphylococcus epidermidis | Weak to modest activity with MIC values from 64 to 128 µg/mL. | mdpi.com |

| Substituted acetamido-thiazole-indazoles | Staphylococcus aureus, Bacillus subtilis, Escherichia coli | Good to moderate antibacterial activity. | rroij.com |

| 2,3-diphenyl-2H-indazole derivatives | Candida albicans, Candida glabrata | In vitro growth inhibition observed. | mdpi.com |

Anti-inflammatory Potentials

The indazole nucleus is a key feature in compounds with significant anti-inflammatory properties. researchgate.netnih.gov Research has shown that indazole and its derivatives can exert their anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines. nih.govresearchgate.net

A study on indazole and its derivatives, such as 5-aminoindazole, demonstrated a significant, dose-dependent inhibition of carrageenan-induced hind paw edema in rats, a common model for acute inflammation. nih.govresearchgate.net The anti-inflammatory action of these indazoles is suggested to be mediated through the inhibition of COX-2, pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), and free radicals. nih.gov Further computational and in vitro studies have supported the role of indazole derivatives as potent inhibitors of the COX-2 enzyme. nih.govbohrium.com For example, a series of 1,5-disubstituted indazol-3-ols showed interesting anti-inflammatory activities, with one derivative strongly inhibiting the 5-lipoxygenase pathway. nih.gov These findings highlight the potential of the indazole scaffold in developing new anti-inflammatory agents. researchgate.netbohrium.com

| Derivative/Compound | Model/Target | Key Findings | Reference |

|---|---|---|---|

| Indazole and 5-aminoindazole | Carrageenan-induced rat paw edema | Significant, dose-dependent edema inhibition. | nih.govresearchgate.net |

| Investigated Indazoles | In vitro assays | Inhibited cyclooxygenase-2 (COX-2), TNF-α, and IL-1β. | nih.gov |

| 4,5-dihydro-2H-indazoles | COX-2 enzyme inhibition | Displayed distinctive anti-inflammatory profiles with moderate to powerful selectivity for COX-2. | nih.gov |

| 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol | 5-lipoxygenase | Strongly inhibited the oxidation of arachidonic acid (IC50 = 44 nM). | nih.gov |

Cellular Mechanism of Action Studies

Analysis of Apoptosis Induction

Several derivatives of indazole have been shown to exert antiproliferative activity by inducing apoptosis, or programmed cell death, in cancer cells. nih.govresearchgate.net A study focusing on derivatives synthesized from 5-bromo-1H-indazol-3-amine revealed that a specific compound, designated 6o, induced apoptosis in K562 chronic myeloid leukemia cells in a dose-dependent manner. nih.gov Using an Annexin V-FITC/PI detection assay, treatment of K562 cells with compound 6o at concentrations of 10, 12, and 14 μM for 48 hours resulted in total apoptosis rates of 9.64%, 16.59%, and 37.72%, respectively, indicating a significant pro-apoptotic effect. nih.gov

Other research has also confirmed the apoptosis-inducing capabilities of different indazole derivatives. rsc.orgrsc.org For instance, one study found that selected polysubstituted indazoles were able to trigger apoptosis to a significant extent in human cancer cell lines. nih.gov Another compound, 2f, was found to promote apoptosis in 4T1 breast cancer cells, which was associated with the upregulation of pro-apoptotic proteins. rsc.orgrsc.org The induction of mitochondria-mediated apoptosis was also observed in SUNE1 human nasopharyngeal carcinoma cells treated with an N-[4-(1H-Indazol-6-yl)pyrimidin-2-yl]benzene-1,3-diamine derivative. researchgate.net A 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivative was also found to induce apoptosis in non-small cell lung cancer cells. researchgate.net

| Compound | Cell Line | Concentration | Apoptosis Rate (%) | Reference |

|---|---|---|---|---|

| Compound 6o (derivative of 5-bromo-1H-indazol-3-amine) | K562 (Chronic Myeloid Leukemia) | 10 µM | 9.64 | nih.gov |

| 12 µM | 16.59 | |||

| 14 µM | 37.72 |

Modulation of Cell Cycle Progression

In addition to inducing apoptosis, indazole derivatives can exert antitumor effects by modulating the cell cycle. nih.gov The derivative of 5-bromo-1H-indazol-3-amine, compound 6o, was evaluated for its effect on the cell cycle distribution in K562 cells. nih.gov After 24 hours of treatment, compound 6o caused an increase in the proportion of cells in the G0/G1 phase and a significant decrease in the proportion of cells in the S phase. nih.gov This suggests that the compound blocks cell cycle progression, thereby inhibiting proliferation.

Specifically, treatment with 10, 12, and 14 μM of compound 6o increased the G0/G1 population from 29.4% (in the control group) to 31.8%, 36.4%, and 41.1%, respectively. nih.gov Other studies on different polysubstituted indazoles have shown varied effects, with some causing a block in the S phase, while another derivative led to an increase of cells in the G2/M phase. nih.govresearchgate.net This indicates that the specific structural modifications on the indazole scaffold can lead to different mechanisms of cell cycle arrest.

| Compound | Cell Line | Concentration | Effect on Cell Cycle | Reference |

|---|---|---|---|---|

| Compound 6o (derivative of 5-bromo-1H-indazol-3-amine) | K562 (Chronic Myeloid Leukemia) | 10 µM | G0/G1 population increased to 31.8% | nih.gov |

| 12 µM | G0/G1 population increased to 36.4% | |||

| 14 µM | G0/G1 population increased to 41.1% |

Investigation of Key Signaling Pathways (e.g., Bcl2 family members, p53/MDM2 pathway)

The pro-apoptotic and cell cycle modulating effects of indazole derivatives are often linked to their influence on key signaling pathways that regulate cell survival and death. The Bcl-2 family of proteins, which includes both anti-apoptotic (e.g., Bcl-2, Bcl-XL) and pro-apoptotic (e.g., Bax, Bak) members, are central regulators of apoptosis. nih.gov

Studies on compound 6o, derived from 5-bromo-1H-indazol-3-amine, confirmed that its mechanism of action involves the inhibition of Bcl-2 family members and the p53/MDM2 pathway. nih.gov Western blot analysis showed that treatment with compound 6o led to a dose-dependent decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax in K562 cells. nih.gov

Furthermore, the tumor suppressor protein p53 plays a critical role in preventing cancer formation, and its activity is often inhibited by Murine Double Minute 2 (MDM2). nih.govmdpi.com The disruption of the p53-MDM2 interaction is a key strategy in oncology drug research. nih.gov Compound 6o was found to up-regulate the expression of p53 protein while reducing the expression of MDM2 protein in K562 cells. nih.gov This action disrupts the negative feedback loop, leading to an accumulation of p53, which in turn can induce apoptosis. nih.gov Other studies on different heterocyclic scaffolds, such as imidazoles, have also identified potent inhibitors of the p53-MDM2 interaction, reinforcing the validity of this target. nih.govnih.gov

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Key Structural Features for Biological Efficacy

The biological efficacy of indazole-based inhibitors is a composite function of the individual contributions from substituents on the core scaffold. For 5-Bromo-1,7-dimethyl-1H-indazol-3-amine, the bromine atom at the C-5 position, the methyl groups at N-1 and C-7, and the amino group at C-3 each play a distinct and crucial role in molecular recognition and biological response.

The substitution at the C-5 position of the indazole ring is a critical determinant of a compound's activity profile. The presence of a bromine atom, a halogen, at this position can influence the molecule's electronic properties, lipophilicity, and ability to form specific interactions with the target protein.

Research on various indazole series has shown that C-5 substitution can significantly modulate potency. For instance, in a series of N-substituted prolinamido indazole derivatives investigated as Rho-kinase inhibitors, the effect of substituents on activity was found to follow the order of CH₃ > H > Br > OCH₃ > F > NO₂ > CN. This indicates that while bromine is not the most potent substituent in that specific scaffold, its electron-withdrawing nature and size are tolerated and contribute to the activity profile.

| Indazole Scaffold | Target Kinase | Effect of C-5 Substitution | Reference |

| N-substituted prolinamido indazoles | Rho-kinase | Activity order: CH₃ > H > Br > OCH₃ | |

| 5-substituted-1H-indazoles | GSK-3β | Substitution is key for optimizing activity | |

| Tetrabromo-benzimidazole (analog) | Casein Kinase II | Halogen bonds with hinge region residues |

Alkylation of the indazole nitrogen atoms is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of indazole-based inhibitors. The position of alkylation (N-1 vs. N-2) is critical, as it alters the geometry of the molecule and the orientation of the hinge-binding motif. Generally, the 1H-indazole tautomer and its N-1 substituted derivatives are thermodynamically more stable.

The N-1 methyl group in this compound serves multiple purposes. It resolves the tautomeric ambiguity of the indazole core and can provide favorable steric and hydrophobic interactions within the binding site. The N-1 position is often directed towards the solvent-exposed region in many kinase binding sites, and methylation can improve properties like cell permeability. Studies have demonstrated that selective N-1 alkylation can be achieved and is influenced by the electronic and steric nature of other ring substituents.

The C-7 methyl group, adjacent to the N-1 position, introduces steric bulk that can significantly impact the molecule's conformation and selectivity. This substitution can force the molecule to adopt a specific torsional angle, which may be favorable for binding to a particular kinase while preventing binding to others, thus enhancing selectivity. For certain indazole-3-carboxamide derivatives, the addition of a methyl group on the indazole's benzene (B151609) ring led to a notable increase in activity, highlighting the positive contribution of such substitutions. The combined presence of N-1 and C-7 methyl groups creates a distinct substitution pattern that can be exploited to fine-tune the inhibitor's selectivity profile.

| Substitution | General Influence on Indazole Inhibitors | Reference |

| N-1 Methylation | Resolves tautomerism, provides hydrophobic interactions, can improve permeability. | |

| C-7 Methylation | Introduces steric bulk, influences conformation, can enhance selectivity and potency. |

The 3-amino-1H-indazole moiety is a privileged scaffold in kinase inhibitor design, acting as an effective "hinge-binding" fragment. The hinge region of a kinase connects the N- and C-terminal lobes of the catalytic domain and features a backbone of amino acids that form hydrogen bonds with the adenine (B156593) ring of ATP. ATP-competitive inhibitors must mimic this interaction to achieve potent inhibition.

The 3-amino group, together with the N-2 nitrogen of the indazole ring, creates a bidentate hydrogen-bonding pattern that effectively mimics the N1 and N6 amine of adenine. This allows the inhibitor to form two crucial hydrogen bonds with the kinase hinge:

The exocyclic 3-amino group typically acts as a hydrogen bond donor to a backbone carbonyl oxygen of an amino acid in the hinge (e.g., residue GK+1 or GK+3).

The endocyclic N-2 nitrogen of the pyrazole (B372694) ring acts as a hydrogen bond acceptor for a backbone N-H proton from another hinge residue (e.g., residue GK+3).

This dual hydrogen-bonding interaction anchors the inhibitor in the ATP-binding pocket, ensuring proper orientation for other parts of the molecule to engage in further affinity-enhancing interactions. The effectiveness of this motif is demonstrated by its incorporation into numerous clinically evaluated kinase inhibitors.

| Hinge Interaction Pattern of 3-Aminoindazole | |

| Molecular Fragment | Interaction Type |

| Exocyclic 3-Amino Group (-NH₂) | Hydrogen Bond Donor |

| Endocyclic N-2 Nitrogen | Hydrogen Bond Acceptor |

Computational Approaches in SAR Elucidation and Predictive Modeling

Computational chemistry provides powerful tools to rationalize observed SAR and to predict the biological activity of novel compounds, thereby accelerating the drug design cycle. Techniques like QSAR and molecular docking are instrumental in understanding the complex interplay between a ligand and its target protein at a molecular level.

QSAR modeling is a computational technique that aims to find a statistically significant correlation between the structural or physicochemical properties of a series of compounds and their biological activity. For indazole derivatives, 2D and 3D-QSAR studies have been successfully employed to guide the design of more potent inhibitors.

In a typical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), a set of structurally aligned molecules is placed in a 3D grid. Steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated for each molecule. Statistical methods like Partial Least Squares (PLS) are then used to generate a model that relates these fields to the observed biological activity (e.g., pIC₅₀).

The resulting QSAR models can:

Identify Key Descriptors: Pinpoint which properties (e.g., steric bulk, electronegativity, hydrophobicity) are crucial for activity. For example, a QSAR study on GSK-3β inhibitors highlighted the importance of electrostatic potential and hydrophobicity for biological activity.

Generate Contour Maps: Visualize regions where modifications would likely increase or decrease activity. A green contour in a CoMFA steric map might indicate that a bulkier substituent is favored at that position, while a blue contour in an electrostatic map might suggest that an electronegative group would be beneficial.

Predict Activity: Estimate the biological activity of newly designed, unsynthesized compounds, allowing for the prioritization of synthetic efforts.

While no specific QSAR model for this compound is publicly available, models developed for analogous 5-substituted indazoles provide a framework for predicting how modifications to its structure would impact its activity.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor's binding site. This technique is widely used to understand the binding mode of indazole derivatives and to rationalize their SAR. The process involves placing the ligand in various conformations within the active site and scoring these poses based on a function that estimates the binding free energy.

For this compound, docking simulations into the ATP-binding site of a target kinase would be expected to show:

Hinge Binding: The characteristic bidentate hydrogen bonds between the 3-aminoindazole moiety and the kinase hinge region, as described in section 4.1.3.

Hydrophobic Interactions: The dimethylated benzene ring and the C-5 bromine atom would likely occupy hydrophobic pockets, interacting with nonpolar amino acid residues such as valine, leucine, isoleucine, and phenylalanine.

Halogen Bonding: The C-5 bromine atom could potentially form a halogen bond with a backbone carbonyl or other electron-rich group in the active site, further stabilizing the complex.

Docking studies on various indazole scaffolds have successfully predicted these types of interactions, correlating well with experimental data and guiding the design of compounds with improved binding affinity. For example, docking of arylsulphonyl indazole derivatives into the VEGFR2 kinase pocket confirmed stabilization through hydrogen bonding and π-π stacking interactions.

| Computational Method | Application to this compound | Key Insights Provided |

| QSAR | Predict activity based on physicochemical properties. | Identifies key structural features (steric, electronic) driving potency. |

| Molecular Docking | Predict binding pose and interactions in the kinase active site. | Visualizes hinge interactions, hydrophobic contacts, and potential halogen bonds. |

Molecular Docking Simulations for Ligand-Target Interactions

Prediction of Optimal Binding Modes

The prediction of how a ligand like this compound binds to its biological target is typically achieved through molecular docking simulations. For the parent 1H-indazol-3-amine scaffold, studies have shown it often acts as a hinge-binder in ATP-binding sites of kinases. mdpi.comnih.gov The primary interaction involves the formation of hydrogen bonds between the indazole nitrogen atoms and the backbone amide groups of the kinase hinge region.

The introduction of methyl groups at the N1 and C7 positions would be expected to influence the binding mode in several ways:

Steric Influence : The methyl groups add bulk, which can either enhance binding by fitting into specific hydrophobic pockets or cause steric clashes that prevent optimal binding. The 7-methyl group, in particular, would project into the solvent-exposed region or interact with nearby residues, influencing the ligand's orientation.

Loss of Hydrogen Bond Donor : Methylation at the N1 position removes a hydrogen bond donor, which is often crucial for the canonical hinge-binding mode of 1H-indazoles. This necessitates a different binding orientation or reliance on other interactions to achieve affinity.

A hypothetical docking study would aim to identify the most energetically favorable pose of the molecule within the target's active site, providing insights into its potential mechanism of action.

Identification of Critical Interacting Residues and Hydrogen Bonding Networks

Following the prediction of a binding mode, analysis focuses on the specific interactions between the ligand and the protein's amino acid residues. For a compound like this compound, key interactions would likely involve:

Hydrogen Bonds : The 3-amino group is a primary hydrogen bond donor. It would be predicted to interact with backbone carbonyls or acidic side chains (e.g., Asp, Glu) in the active site.

Hydrophobic Interactions : The dimethylated benzene ring and the methyl groups themselves would likely engage in hydrophobic and van der Waals interactions with nonpolar residues such as Valine, Leucine, Isoleucine, and Phenylalanine. d-nb.info

Halogen Bonding : The bromine atom at the 5-position can act as a halogen bond donor, forming favorable interactions with electron-rich atoms like oxygen or sulfur on residues such as Cysteine or Aspartate. nih.gov

Identifying these critical residues is fundamental to understanding the basis of molecular recognition and for planning further structural modifications to improve potency and selectivity.

Density Functional Theory (DFT) Calculations for Electronic Properties and Reaction Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For a novel compound, DFT calculations can predict several key properties before synthesis and testing. nih.gov

Electronic Properties : Calculations can determine the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov The electrostatic potential map highlights electron-rich and electron-poor regions, predicting where the molecule is likely to engage in electrostatic or hydrogen-bonding interactions.

Reaction Mechanisms : DFT can be used to model reaction pathways, calculate activation energies, and determine the stability of intermediates, providing valuable insights for optimizing synthetic routes. sci-hub.ru

| Calculated Property | Significance |

| HOMO Energy | Indicates electron-donating ability |

| LUMO Energy | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability |

| Molecular Electrostatic Potential | Predicts sites for non-covalent interactions |

In Silico Fragment-Based and Knowledge-Based Drug Design Strategies

The indazole core is a common starting point in both fragment-based and knowledge-based drug design. nih.gov

Fragment-Based Design : The 1,7-dimethyl-1H-indazol-3-amine core could be considered a "fragment" that provides a foundational binding interaction. In a fragment-based approach, this core would be screened for weak binding to a target. If binding is confirmed, chemists would synthetically "grow" the fragment, adding functional groups to pick up additional interactions with the target protein and increase affinity.

Knowledge-Based Design : This strategy leverages existing knowledge of how similar ligands bind to targets. nih.gov For instance, knowing that the 3-aminoindazole scaffold is an effective kinase hinge-binder, a designer might incorporate the 5-bromo and 1,7-dimethyl substitutions to explore new chemical space, improve properties like cell permeability or metabolic stability, or target a specific sub-pocket within the kinase active site. The design of new derivatives would be guided by the known SAR of the indazole class of compounds. researchgate.net

Advanced Research Directions and Future Perspectives

Exploration of Novel Synthetic Pathways for Derivatization

There is no information available on the synthesis or derivatization of 5-Bromo-1,7-dimethyl-1H-indazol-3-amine. Hypothetically, its synthesis would likely involve the construction of the dimethylated indazole core followed by bromination and amination, or the modification of a pre-existing brominated and aminated indazole through methylation. Derivatization would likely focus on the 3-amino group, which could be acylated, alkylated, or used in coupling reactions to introduce a variety of substituents.

Design of Advanced Indazole Analogs with Optimized Biological Profiles

Without any data on the biological activity of the parent compound, the design of advanced analogs is purely theoretical. In the broader context of indazole-based drug discovery, medicinal chemists often modify substituents to improve properties such as potency, selectivity, metabolic stability, and pharmacokinetic profiles.

Investigation of Multi-Targeted Mechanisms of Action and Synergistic Effects

The mechanism of action of this compound is unknown. Many indazole derivatives are known to be kinase inhibitors, and it is possible that this compound could also target specific protein kinases. However, without experimental evidence, any discussion of multi-targeted mechanisms or synergistic effects would be unfounded.

Applications in Chemical Biology Research to Probe Biological Systems

Chemical probes are essential tools for studying biological systems. A novel compound like this compound, if found to have a specific biological activity, could potentially be developed into a chemical probe. This would typically involve attaching a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, to allow for the visualization or isolation of its biological targets.

Rational Design Towards Specific Therapeutic Areas

The rational design of a therapeutic agent requires a deep understanding of its biological target and its interactions with the drug molecule. As the biological targets of this compound are unknown, it is not possible to rationally design it for any specific therapeutic area.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Bromo-1,7-dimethyl-1H-indazol-3-amine, and how are intermediates validated?

- Methodological Answer : The compound is typically synthesized via multi-step protocols involving bromination, cyclization, and amination. For example, brominated benzonitrile intermediates (e.g., 3-Bromo-2,6-dichlorobenzonitrile) are prepared using N-bromosuccinimide (NBS) in sulfuric acid, followed by hydrazine-mediated cyclization to form the indazole core . Validation includes 1H/13C NMR (e.g., δ 8.11 ppm for aromatic protons) and HRMS (e.g., m/z 251 for intermediates). Purity is assessed via GCMS or TLC (Rf 0.30 in 70:30 EtOAc:hexane) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer :

- Spectroscopic Analysis : 1H NMR (e.g., singlet for NH2 at δ 5.2–5.8 ppm), 13C NMR (e.g., C-Br signal at ~115 ppm), and IR (N-H stretch at ~3364 cm⁻¹) are critical .

- Chromatography : Flash column chromatography (silica gel, EtOAc/hexane) removes impurities, with purity confirmed by HPLC (>95%) .

Q. What in vitro assays are used to screen the biological activity of this compound?

- Methodological Answer : Common assays include:

- Enzyme Inhibition : α-Glucosidase or kinase inhibition assays (IC50 determination) using spectrophotometric methods .

- Receptor Binding : Radioligand displacement assays (e.g., 5-HT6 receptor binding with [³H]-LSD) to assess affinity (Ki values) .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized while minimizing dibromo byproducts?

- Methodological Answer :

- Reaction Optimization : Use substoichiometric NBS (1.07 eq.) in H2SO4 at 0°C to reduce overbromination. Stirring at 25°C for 18 hours achieves ~80% yield .

- Byproduct Mitigation : Post-reaction quenching with ice water precipitates the product, while dibromo impurities are removed via ethyl acetate washes .

- Table :

| Condition | Yield (%) | Purity (GCMS) |

|---|---|---|

| NBS (1.0 eq.), 0°C | 65 | 90% |

| NBS (1.07 eq.), 25°C | 80 | 97% |

Q. How do researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies (e.g., varying IC50 values for 5-HT6 receptor binding) arise from assay conditions (e.g., buffer pH, temperature). To reconcile

- Standardization : Use uniform protocols (e.g., 37°C, pH 7.4 in Tris buffer) .

- Structural Analog Comparison : Compare with analogs like 5-Bromo-3-chloro-N-methylpyrazin-2-amine to isolate substituent effects .

Q. What strategies are employed to study the compound’s mechanism of action in disease models (e.g., cancer or neurodegenerative disorders)?

- Methodological Answer :

- Target Identification : CRISPR-Cas9 screening or proteomics (e.g., affinity purification-MS) to identify binding partners .

- In Vivo Models : Xenograft studies (e.g., tumor volume reduction in mice) combined with pharmacokinetic profiling (Cmax, T1/2) .

Data Contradiction Analysis

Q. Why do different studies report varying solubility profiles for this compound?

- Methodological Answer : Solubility discrepancies stem from:

- Solvent Systems : Polar aprotic solvents (DMF, DMSO) enhance solubility (>50 mg/mL) versus aqueous buffers (<1 mg/mL) .

- Crystallinity : Amorphous vs. crystalline forms impact dissolution rates. XRPD analysis distinguishes polymorphs .

Key Research Gaps

- Stereochemical Effects : Limited data on how methylation at N1/C7 influences chirality and bioactivity. Molecular docking studies with targets (e.g., GPR39) are needed .

- Scalability : Current protocols (e.g., 5 L batch synthesis) require refinement for industrial translation (e.g., continuous flow reactors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.